molecular formula C6H3FIN3 B2703210 6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine CAS No. 1036762-16-9

6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine

Cat. No. B2703210
CAS RN: 1036762-16-9
M. Wt: 263.014
InChI Key: UBOYYBPUOFRMPK-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine is a compound with the molecular formula C6H3FIN3 and a molecular weight of 263.014. It belongs to a family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs favor large absorption/emission intensities as a result of the ICT to/from this ring .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines, including 6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine, have tunable photophysical properties . They can be designed to allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

Pyrazolo[1,5-a]pyrimidines, including 6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine, are identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes .

Chemosensors

These compounds are also used as chemosensors . Their tunable photophysical properties make them ideal for this application .

Organic Materials Progress Tracking

The progress of organic materials can be tracked using these fluorescent molecules .

Solid-State Emitters

Pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities . Thus, solid-state emitters can be designed by proper structural selection .

Comparable to Commercial Probes

The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Photobleaching Performance

After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes based on pyrazolo[1,5-a]pyrimidines decreased by 89–94%, which is a very good photobleaching performance .

Biological and Pharmaceutical Activities

Pyrazolo[1,5-a]pyrimidines have a wide range of biological and pharmaceutical activities . They have been patented for herbicide, insecticide, and sterilization uses .

Anticancer Activity

Pyrimidines, including pyrazolo[1,5-a]pyrimidines, have been studied for their anticancer activity . They have shown excellent anticancer activity against certain cell lines .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have also been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, which are influenced by electron-donating groups at position 7 on the fused ring . These properties may play a role in the compound’s interaction with its targets.

Biochemical Pathways

It is known that pyrazolo[1,5-a]pyrimidines can inhibit protein kinases , which play a crucial role in cellular signaling processes. This suggests that the compound may affect pathways related to cell growth, differentiation, migration, and metabolism.

Pharmacokinetics

It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties , which may influence their bioavailability.

Result of Action

It is known that pyrazolo[1,5-a]pyrimidines can inhibit protein kinases , suggesting that the compound may have an effect on cell growth, differentiation, migration, and metabolism.

Action Environment

It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties , suggesting that environmental factors such as light and temperature may influence their behavior.

properties

IUPAC Name

6-fluoro-3-iodopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOYYBPUOFRMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-iodo-pyrazolo[1,5-A]pyrimidine

CAS RN

1036762-16-9
Record name 6-fluoro-3-iodopyrazolo[1,5-a]pyrimidine
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